molecular formula C9H7BrN2OS B7728254 2-(4-bromoanilino)-1,3-thiazol-4-one

2-(4-bromoanilino)-1,3-thiazol-4-one

Cat. No.: B7728254
M. Wt: 271.14 g/mol
InChI Key: XWVRIDYDLXXVNL-UHFFFAOYSA-N
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Description

2-(4-Bromoanilino)-1,3-thiazol-4-one is an organic compound that features a thiazole ring substituted with a 4-bromoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromoanilino)-1,3-thiazol-4-one typically involves the reaction of 4-bromoaniline with a thiazole derivative. One common method is the condensation reaction between 4-bromoaniline and 2-bromo-1,3-thiazole-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromoanilino)-1,3-thiazol-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazole ring and the bromoanilino group play crucial roles in binding to the target sites, affecting the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: A precursor in the synthesis of 2-(4-bromoanilino)-1,3-thiazol-4-one, used in various organic syntheses.

    2-Bromo-1,3-thiazole-4-one: Another precursor, involved in the formation of the thiazole ring.

    2-(4-Chloroanilino)-1,3-thiazol-4-one: A similar compound with a chlorine atom instead of bromine, used for comparison in studies.

Uniqueness

This compound is unique due to the presence of both the bromoanilino group and the thiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromoanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVRIDYDLXXVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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